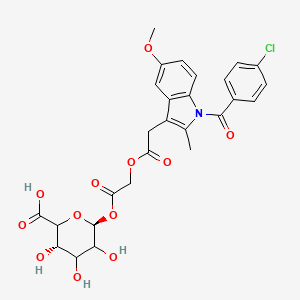
Acemetacin-acyl-beta-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acemetacin-acyl-beta-D-glucuronide is a metabolite of acemetacin, a non-steroidal anti-inflammatory drug (NSAID). Acemetacin itself is a carboxymethyl ester of indometacin, and it is known for its potent anti-inflammatory and analgesic properties. The glucuronide conjugate, this compound, is formed in the body as part of the drug’s metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acemetacin-acyl-beta-D-glucuronide typically involves the glucuronidation of acemetacin. This process can be carried out using glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to acemetacin, forming the glucuronide conjugate .
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve the use of bioreactors containing the necessary enzymes and substrates. The reaction conditions would be optimized to ensure high yield and purity of the product. This may include controlling the pH, temperature, and substrate concentrations .
化学反応の分析
Types of Reactions: Acemetacin-acyl-beta-D-glucuronide can undergo various chemical reactions, including hydrolysis and transacylation. These reactions are significant in the context of the compound’s stability and potential toxicity .
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate into acemetacin and glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another nucleophile, which can occur under physiological conditions.
Major Products Formed:
Hydrolysis: Acemetacin and glucuronic acid.
Transacylation: Various acylated products depending on the nucleophile involved.
科学的研究の応用
Acemetacin-acyl-beta-D-glucuronide has several applications in scientific research:
作用機序
The mechanism of action of acemetacin-acyl-beta-D-glucuronide is primarily related to its role as a metabolite of acemetacin. Acemetacin exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain . The glucuronide conjugate itself may not have significant pharmacological activity but is crucial for the drug’s metabolism and excretion .
類似化合物との比較
Indometacin-acyl-beta-D-glucuronide: Another glucuronide conjugate formed from indometacin, sharing similar metabolic pathways and properties.
Diclofenac-acyl-beta-D-glucuronide: A glucuronide metabolite of diclofenac, another NSAID, with comparable metabolic and excretion profiles.
Uniqueness: Acemetacin-acyl-beta-D-glucuronide is unique due to its specific formation from acemetacin, which is known for its better gastric tolerability compared to indometacin. This makes acemetacin and its metabolites, including the glucuronide conjugate, potentially safer options for long-term use in managing pain and inflammation .
特性
CAS番号 |
1260603-31-3 |
|---|---|
分子式 |
C27H26ClNO12 |
分子量 |
591.9 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H26ClNO12/c1-12-16(10-19(30)39-11-20(31)40-27-23(34)21(32)22(33)24(41-27)26(36)37)17-9-15(38-2)7-8-18(17)29(12)25(35)13-3-5-14(28)6-4-13/h3-9,21-24,27,32-34H,10-11H2,1-2H3,(H,36,37)/t21-,22-,23+,24-,27+/m0/s1 |
InChIキー |
VSGATKMJUPIELX-RTCYWULBSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
異性体SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
正規SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
同義語 |
AD201; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















